molecular formula C14H10ClFO2 B1364827 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 667437-25-4

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1364827
CAS RN: 667437-25-4
M. Wt: 264.68 g/mol
InChI Key: IRZBCKWHYJXVGO-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 667437-25-4 . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-4-5-14 (11 (7-12)8-17)18-9-10-2-1-3-13 (16)6-10/h1-8H,9H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a solid substance . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial Activities

The synthesis and antibacterial activities of various compounds, including those derived from reactions with benzaldehydes, have been explored. For instance, Xin, Ding, and Zhang (1993) synthesized compounds by reacting benzaldehydes with other components and tested their antibacterial activities in vitro. This suggests the potential of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in antibacterial applications (T. Xin, J. Ding, X. P. Zhang, 1993).

Magnetic Resonance Studies

Schaefer et al. (1977) investigated the magnetic resonance spectra of various benzoyl fluoride derivatives, demonstrating the sensitivity of fluorine shifts to intramolecular interactions. This research can be relevant to understanding the properties of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the context of magnetic resonance studies (T. Schaefer, K. Marat, K. Chum, A. F. Janzen, 1977).

Antimicrobial Additives

Talybov, Akhmedova, and Yusubov (2022) conducted a study on the synthesis of oxiranes, including their application as antimicrobial additives in lubricating oils and fuels. This research presents another potential application area for benzaldehyde derivatives in the field of antimicrobials (G. Talybov, N. Akhmedova, F. Yusubov, 2022).

Catalysis Research

Research by Chen, Ozturk, and Sorensen (2017) on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes highlights the utility of these compounds in catalysis. Their study could provide insights into similar applications for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

PET Radiotracers

Maestrup et al. (2009) synthesized sigma1 receptor ligands, which included benzaldehyde derivatives for potential PET radiotracers. This research may be relevant for exploring the role of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the development of new PET radiotracers (Eva Grosse Maestrup, C. Wiese, D. Schepmann, A. Hiller, S. Fischer, M. Scheunemann, P. Brust, B. Wünsch, 2009).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde .

properties

IUPAC Name

5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZBCKWHYJXVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397481
Record name 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde

CAS RN

667437-25-4
Record name 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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